3-[(4-Acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one
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Overview
Description
3-[(4-Acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one is a complex organic compound with a unique structure that includes an acetylphenyl group, a chloro substituent, and a methyl group on a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-acetylphenylamine with 2-chloro-5-methylcyclohex-2-en-1-one under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted amines or thiols.
Scientific Research Applications
3-[(4-Acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Acetylphenylamine: Shares the acetylphenyl group but lacks the cyclohexene ring and chloro substituent.
2-Chloro-5-methylcyclohex-2-en-1-one: Contains the cyclohexene ring and chloro substituent but lacks the acetylphenyl group.
Uniqueness
3-[(4-Acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the acetylphenyl group and the chloro substituent on the cyclohexene ring allows for diverse chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
3-(4-acetylanilino)-2-chloro-5-methylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-9-7-13(15(16)14(19)8-9)17-12-5-3-11(4-6-12)10(2)18/h3-6,9,17H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKGCJDJLITMCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=C(C(=O)C1)Cl)NC2=CC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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